Calcium bromide dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

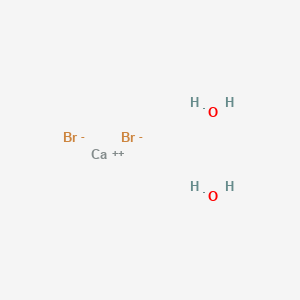

Structure

2D Structure

Properties

IUPAC Name |

calcium;dibromide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDSFFYLIOFDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ca+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617030 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22208-73-7 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Calcium Bromide Dihydrate: A Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium bromide dihydrate (CaBr₂·2H₂O). It includes detailed experimental protocols, data presentation, and visualizations to facilitate understanding and replication of the synthesis process.

Introduction

Calcium bromide is a salt with significant applications in various fields, including as a dense brine in oil and gas drilling, as a dehydrating agent, and in medicine.[1][2][3][4][5] In the laboratory, its synthesis is a fundamental inorganic preparation that can be achieved through several reaction pathways. This guide focuses on the reaction of calcium carbonate with hydrobromic acid, a common and straightforward method for producing high-purity calcium bromide.[1][2][3] The subsequent controlled crystallization to obtain the dihydrate form is a critical step that will be detailed.

Reaction Stoichiometry and Physical Properties

The primary reaction for this synthesis is:

CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)[1][2]

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Calcium Carbonate | CaCO₃ | 100.09 | White solid | 1339 (decomposes) | - | Insoluble |

| Hydrobromic Acid (48%) | HBr | 80.91 | Colorless to pale yellow liquid | -11 | 124 | Miscible |

| Calcium Bromide | CaBr₂ | 199.89 | White hygroscopic solid | 730 | 1815 | 143 g/100 mL at 20°C[1] |

| This compound | CaBr₂·2H₂O | 235.92 | Colorless crystalline solid | 38[6] | 810[7] | Highly soluble |

Experimental Protocol

This protocol details the synthesis of this compound from calcium carbonate and hydrobromic acid.

Materials and Equipment

-

Calcium carbonate (CaCO₃), high purity

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Deionized water

-

pH indicator strips or a pH meter

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size and add a calculated amount of 48% hydrobromic acid.

-

Addition of Calcium Carbonate: Slowly and portion-wise, add a stoichiometric amount of calcium carbonate to the stirring hydrobromic acid. The reaction is exothermic and will produce carbon dioxide gas, causing effervescence. Control the rate of addition to prevent excessive foaming.

-

Neutralization and Impurity Removal: Continue adding calcium carbonate until the effervescence ceases. Check the pH of the solution. If the solution is acidic, add small amounts of calcium carbonate until the pH is neutral (pH ~7). To remove any potential carbonate impurities from the final solution, carefully add a few drops of dilute hydrobromic acid to make the solution slightly acidic (pH 1-3).[4][8] Gently heat the solution to about 60°C and stir for a short period to ensure all carbonate impurities are converted to carbon dioxide and expelled.[8][9]

-

Filtration: Allow the solution to cool to room temperature. Filter the solution using a Buchner funnel and vacuum filtration to remove any unreacted calcium carbonate or other insoluble impurities.

-

Concentration: Transfer the clear filtrate to a clean beaker and heat it gently to concentrate the solution. The goal is to create a supersaturated solution from which the this compound can crystallize upon cooling. The exact concentration will depend on the desired yield and crystallization conditions.

-

Crystallization: Transfer the hot, concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. To promote the formation of the dihydrate, the cooling process can be controlled, and seeding with a small crystal of this compound can be beneficial. The dihydrate is known to crystallize from aqueous solutions.[10]

-

Isolation and Drying of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities. Dry the crystals in a desiccator over a suitable drying agent.

Expected Yield and Purity

The theoretical yield of this compound should be calculated based on the limiting reactant. Actual yields may vary depending on the experimental conditions. Purity can be assessed using the characterization techniques outlined below.

Table 2: Representative Synthesis Data

| Parameter | Value |

| Reactants | |

| Calcium Carbonate | Specify mass (g) and moles |

| Hydrobromic Acid (48%) | Specify volume (mL) and moles |

| Product | |

| Theoretical Yield of CaBr₂·2H₂O | Calculated mass (g) |

| Actual Yield of CaBr₂·2H₂O | Measured mass (g) |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

| Purity | >99% (analytical grade)[10] |

| Impurities (Typical Maximums) | |

| Chloride (Cl⁻) | < 0.4%[10] |

| Sulfate (SO₄²⁻) | < 0.05%[10] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following characterization techniques can be employed:

-

Appearance: The product should be a white, crystalline solid.[7][11]

-

Melting Point: The melting point of the dihydrate is reported to be around 38 °C.[6]

-

Qualitative Analysis:

-

Flame Test for Calcium: A sample introduced to a flame should impart a characteristic orange-red color.

-

Precipitation Test for Bromide: Addition of silver nitrate (B79036) solution to an aqueous solution of the product should yield a pale yellow precipitate of silver bromide.

-

-

Spectroscopic and Analytical Techniques:

-

X-ray Diffraction (XRD): This technique can be used to confirm the crystal structure of the dihydrate.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods can be used to study the dehydration process and determine the water of hydration content.[12]

-

Safety Precautions

-

Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. [8] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction of calcium carbonate with hydrobromic acid produces carbon dioxide gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure the reaction vessel is open to the atmosphere.

-

The reaction is exothermic and can generate heat. Control the rate of addition of the reactants to manage the temperature.

By following this guide, researchers can successfully synthesize and characterize this compound in a laboratory setting.

References

- 1. grokipedia.com [grokipedia.com]

- 2. sndb.in [sndb.in]

- 3. collegedunia.com [collegedunia.com]

- 4. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. entrepreneurindia.co [entrepreneurindia.co]

- 6. Calcium bromide synthesis - chemicalbook [chemicalbook.com]

- 7. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]

- 8. US4234556A - Method of producing calcium bromide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Crystals n Solution Manufacturers [mubychem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. WO2004050557A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]

Unveiling the Structure of Calcium Bromide Dihydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the crystallographic properties of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of calcium bromide dihydrate (CaBr₂·2H₂O), a compound with applications in various scientific and industrial fields.

This compound, a hydrated form of calcium bromide, presents a unique crystalline architecture. While less common than its hexahydrate counterpart, its structural elucidation provides valuable insights into the coordination chemistry of calcium and the role of water molecules in stabilizing crystal lattices. This guide summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the essential structural features and analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below for easy reference and comparison. This information is crucial for computational modeling, understanding solid-state properties, and quality control in relevant applications.

| Parameter | Value |

| Chemical Formula | CaBr₂·2H₂O |

| Formula Weight | 235.92 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 13.593(3) Å |

| b | 6.969(1) Å |

| c | 8.289(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 784.7(3) ų |

| Z (Formula units per cell) | 4 |

| Calculated Density | 1.996 g/cm³ |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 150(2) K |

| Refinement | |

| R-factor (R1) | 0.0336 |

| wR2 | 0.0789 |

| Goodness-of-fit (S) | 1.056 |

Experimental Protocols

The determination of the crystal structure of this compound involves a precise and systematic experimental workflow. The primary technique employed is single-crystal X-ray diffraction, which allows for the unambiguous determination of the atomic arrangement within the crystal.

Single Crystal Growth

-

Synthesis: this compound crystals can be obtained by slow evaporation of a saturated aqueous solution of calcium bromide at a controlled temperature.

-

Crystal Selection: A suitable single crystal of appropriate size and quality, free from visible defects, is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent degradation of the crystal during data collection at low temperatures.

Single-Crystal X-ray Diffraction Data Collection

-

Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector is used.

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for various experimental factors, such as Lorentz and polarization effects, and absorption are applied.

Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The positions of hydrogen atoms are often located from the difference Fourier map and refined.

-

Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

To further elucidate the experimental process and the resulting crystal structure, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Coordination environment of the Calcium (Ca²⁺) ion in the crystal structure of CaBr₂·2H₂O.

Spectroscopic Properties of Calcium Bromide Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂), a salt of calcium and hydrobromic acid, is a compound with significant applications in drilling fluids, as a desiccant, and in medicine. In its hydrated form, calcium bromide can exist as a hexahydrate (CaBr₂·6H₂O) or the less common dihydrate (CaBr₂·2H₂O).[1][2] The degree of hydration significantly influences its physical and chemical properties. Understanding the spectroscopic signature of calcium bromide dihydrate is crucial for quality control, stability testing, and formulation development in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic properties of this compound are primarily defined by the vibrations of the water molecules and the Ca-Br lattice, as well as the nuclear magnetic environment of the bromine and calcium ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the local structure and hydration state of inorganic salts like calcium bromide.[3] Specifically, 79Br and 81Br NMR are highly sensitive to the symmetry of the bromide ion's local environment and the presence of water molecules.[3]

| Nucleus | Chemical Shift (δiso) | Quadrupolar Coupling Constant (CQ) | Asymmetry Parameter (ηQ) |

| 79Br / 81Br | Varies with hydration state | Sensitive to the presence of hydrates | - |

Note: Specific chemical shift and quadrupolar coupling constant values for the distinct bromide environments in the dihydrate are not publicly available but can be determined experimentally using the protocol below. The presence of multiple, distinct bromide signals in the SSNMR spectrum would be indicative of different crystallographic sites.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides insights into the molecular vibrations of the water of hydration and the Ca-Br lattice.

| Vibrational Mode | IR Peak Position (cm-1) | Raman Peak Position (cm-1) | Assignment |

| O-H Stretching | ~3400 - 3500 (broad) | ~3400 - 3500 (weak, broad) | Symmetric and asymmetric stretching of water molecules |

| H-O-H Bending | ~1600 - 1650 | ~1600 - 1650 (weak) | Bending mode of water molecules |

| Water Librations | ~300 - 600 | ~300 - 600 | Rocking, wagging, and twisting modes of coordinated water |

| Ca-Br Stretching | < 300 | ~195 | Lattice vibrations |

Note: The peak positions for the water molecules are approximate and can be influenced by the strength of hydrogen bonding within the crystal lattice. The Ca-Br stretching frequency is based on data for the anhydrous form and may be shifted in the dihydrate.[1]

Experimental Protocols

Solid-State 79Br/81Br NMR Spectroscopy

Objective: To characterize the local environment of the bromide ions and confirm the hydration state of this compound.

Methodology:

-

Sample Preparation: The powdered sample of this compound is packed into a zirconia rotor (e.g., 4 mm diameter). Due to the hygroscopic nature of the material, packing should be performed in a controlled humidity environment (e.g., a glove box).

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 11.75 T or 21.1 T) is used.[3] A probe suitable for wide-line spectra of quadrupolar nuclei is required.

-

Data Acquisition:

-

Static (non-spinning) 79Br or 81Br NMR spectra are acquired using a quadrupolar echo pulse sequence (e.g., Solomon echo or QCPMG).[3]

-

Key experimental parameters to be optimized include the pulse lengths, recycle delay, and the number of scans.

-

Spectra should be acquired at different magnetic field strengths to aid in the separation of chemical shift and quadrupolar interactions.[3]

-

-

Data Analysis: The resulting spectra are processed and simulated to extract the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ) for each distinct bromide site. These parameters provide information about the local symmetry and coordination of the bromide ions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the vibrational modes of the water of hydration in this compound.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm-1.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting absorbance spectrum is analyzed to identify the characteristic peaks for O-H stretching, H-O-H bending, and water librational modes.

Raman Spectroscopy

Objective: To probe the lattice vibrations and the vibrational modes of the water of hydration.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is placed in a glass vial or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a microscope for sample alignment is used.[4]

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded over a suitable wavenumber range to capture both the low-frequency lattice modes and the higher-frequency water vibrations.

-

The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation. The use of an orbital raster scanning (ORS) technique can help to minimize localized heating.[4]

-

-

Data Analysis: The Raman spectrum is analyzed to identify the Ca-Br lattice vibrations and the characteristic bands of the water molecules.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound using solid-state NMR, IR, and Raman spectroscopy provides a comprehensive understanding of its structure and hydration state. Solid-state NMR is particularly powerful for probing the local environment of the bromide ions and distinguishing between different hydrated forms. Vibrational spectroscopy complements this by identifying the characteristic modes of the water molecules and the inorganic lattice. The integration of these techniques, following the detailed protocols provided, enables researchers and drug development professionals to accurately identify and characterize this compound, ensuring its quality and performance in various applications.

References

calcium bromide dihydrate solubility in organic solvents for research

An In-depth Technical Guide to the Solubility of Calcium bromide Dihydrate in Organic Solvents for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium bromide, with a focus on its dihydrate form, in various organic solvents. The information herein is intended to support research, development, and drug formulation activities by providing key solubility data, experimental methodologies, and insights into its functional applications.

Introduction to Calcium Bromide

Calcium bromide (CaBr₂) is an ionic compound that exists in several forms, including an anhydrous state (CaBr₂) and various hydrates, most commonly the dihydrate (CaBr₂·2H₂O) and hexahydrate (CaBr₂·6H₂O).[1][2] It is a white, hygroscopic crystalline solid that is highly soluble in water and also shows significant solubility in several polar organic solvents.[3][4] This solubility is critical for its diverse applications, which range from being a component in high-density drilling fluids in the oil and gas industry to its use in medicine as a sedative and anticonvulsant.[5][6] In chemical synthesis, it serves as a valuable source of bromide ions and can act as a catalyst.[7][8]

Solubility Data

The solubility of calcium bromide is a critical parameter for its application in various fields. While specific quantitative data for the dihydrate form is scarce in publicly available literature, extensive data exists for the anhydrous form, which provides a strong proxy for researchers. The following tables summarize the available qualitative and quantitative solubility information.

Qualitative Solubility of Calcium Bromide

| Solvent | Solubility Description | Citations |

| Ethanol | Soluble / Very Soluble | [3][9][10][11][12] |

| Methanol | Soluble / Slightly Soluble | [3][9][10][11][12] |

| Acetone | Soluble | [3][9][11][12] |

| Ether | Insoluble / Practically Insoluble | [2][9][10][11] |

| Chloroform | Insoluble | [2][9][11] |

| Dioxane | Insoluble | [2][11] |

| Acid | Soluble | [9][12] |

| Liquid Ammonia | Slightly Soluble | [9][12] |

| Ethyl Acetate | Soluble | [13] |

Quantitative Solubility of Anhydrous Calcium Bromide in Organic Solvents

The following data represents the solubility in grams of anhydrous CaBr₂ per 100 grams of solvent at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | 0 | 50.4 |

| 10 | 52.0 | |

| 15 | 53.6 | |

| 20 | 56.2 | |

| 30 | 62.9 | |

| 40 | 71.9 | |

| 50 | 83.2 | |

| 60 | 97.8 | |

| 65 | 105.6 | |

| Absolute Ethanol | 0 | 46.7 |

| 10 | 48.01 | |

| 15 | 50.51 | |

| 20 | 53.5 | |

| 25 | 53.95 | |

| 30 | 55.52 | |

| 40 | 60.11 | |

| 50 | 65.64 | |

| 60 | 76.02 | |

| 70 | 93.81 | |

| 75 | 102.2 | |

| 80 | 103.1 | |

| 85 | 106.1 | |

| Acetone | 0 | 2.9 |

| 25 | 2.72 | |

| 30 | 2.72 | |

| 35 | 2.79 | |

| 40 | 2.92 | |

| 1-Propanol | 0 | 6.6 |

| 20 | 22.5 | |

| 60 | 76.8 | |

| 1-Butanol | 0 | 18.3 |

| 20 | 33.9 | |

| 1-Pentanol | 20 | 25.3 |

| iso-Amyl Alcohol | 20 | 25.6 |

| Benzyl Alcohol | 10 | 12.9 |

| 20 | 15.0 | |

| 30 | 17.0 | |

| 40 | 17.6 | |

| 70 | 17.0 | |

| Data sourced from Reference[13]. |

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a salt like this compound in an organic solvent is crucial for reproducible results. The following protocol outlines a general procedure based on the equilibrium saturation method.

Protocol: Isothermal Equilibrium Saturation Method

1. Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

2. Materials:

-

This compound (CaBr₂·2H₂O), analytical grade

-

Selected Organic Solvent, HPLC grade or equivalent

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Sealed, temperature-controlled sample vials

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis)

3. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.[14][15] The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or on a stirrer plate set to the desired experimental temperature. Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15] Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Sample Extraction: Once equilibrium is achieved, cease agitation and allow the solid to settle. Carefully extract a clear aliquot of the supernatant using a syringe fitted with a filter resistant to the solvent. This step is critical to prevent undissolved solid from being included in the sample for analysis.

-

Concentration Analysis: Accurately determine the concentration of calcium bromide in the aliquot.

-

Gravimetric Method: Weigh the aliquot, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried salt is achieved. The solubility can be calculated from the mass of the salt and the initial mass of the solvent.

-

Chromatographic/Spectroscopic Method: Dilute the aliquot to a known volume and analyze the concentration of calcium (Ca²⁺) or bromide (Br⁻) ions using a suitable technique like Ion Chromatography (IC) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[15] A calibration curve must be prepared using standards of known concentration.

-

4. Data Reporting: Express solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L), and always report the temperature at which the measurement was made.

Visualizing Applications and Mechanisms

The utility of calcium bromide in research and industry is often linked to its solubility and chemical properties. The following diagrams illustrate key workflows and mechanisms.

References

- 1. webqc.org [webqc.org]

- 2. lookchem.com [lookchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. calcium-bromide.com [calcium-bromide.com]

- 5. imarcgroup.com [imarcgroup.com]

- 6. sndb.in [sndb.in]

- 7. entrepreneurindia.co [entrepreneurindia.co]

- 8. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 9. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]

- 10. parchem.com [parchem.com]

- 11. Calcium bromide CAS#: 7789-41-5 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. calcium bromide [chemister.ru]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of calcium bromide dihydrate (CaBr₂·2H₂O). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes quantitative data, outlines experimental protocols, and visualizes the decomposition pathways.

Executive Summary

The thermal decomposition of this compound is a multi-stage process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt at significantly higher temperatures. The process is initiated by a two-step dehydration to form anhydrous calcium bromide (CaBr₂). This is then followed by hydrolysis in the presence of water vapor or oxidation in the presence of oxygen at elevated temperatures, ultimately yielding calcium oxide (CaO). Understanding these decomposition pathways and the conditions under which they occur is critical for applications in chemical synthesis, materials science, and pharmaceutical development where calcium bromide may be used as a reagent or catalyst.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through the following key stages:

-

Dehydration: The initial stage involves the removal of the two water molecules. This process occurs in a stepwise manner, with the formation of a stable monohydrate intermediate.

-

Hydrolysis: At elevated temperatures and in the presence of water vapor, the resulting anhydrous calcium bromide can undergo hydrolysis to produce hydrogen bromide (HBr) and calcium oxide (CaO).

-

Oxidation: In an oxygen-containing atmosphere at high temperatures, anhydrous calcium bromide can oxidize to form calcium oxide (CaO) and bromine (Br₂) gas.

A visual representation of this decomposition pathway is provided below.

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound, primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Step 1: Dehydration | |||

| CaBr₂·2H₂O → CaBr₂·H₂O + H₂O | ~40 - 100 | ~7.63 | H₂O |

| CaBr₂·H₂O → CaBr₂ + H₂O | ~100 - 200 | ~7.63 | H₂O |

| Step 2: High-Temperature Decomposition | |||

| CaBr₂ + H₂O → CaO + 2HBr | > 700 | Varies | HBr |

| 2CaBr₂ + O₂ → 2CaO + 2Br₂ | > 800 | Varies | Br₂ |

Note: The exact temperature ranges can vary depending on experimental conditions such as heating rate and atmospheric composition.

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

TGA-DSC Analysis of this compound

A general experimental protocol for the TGA-DSC analysis of hydrated salts is as follows:

-

Instrument: A simultaneous TGA-DSC instrument is used to measure mass loss and heat flow concurrently.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to study dehydration and a reactive gas (e.g., air or a mixture containing water vapor) to investigate hydrolysis or oxidation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. A common heating rate for such analyses is 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DSC curve (heat flow vs. temperature) provides information on the endothermic or exothermic nature of the transitions.

The logical workflow for this experimental protocol is illustrated in the diagram below.

In-Depth Mechanism

Dehydration

The dehydration of this compound is a two-step process. The first molecule of water is lost at a lower temperature to form the stable monohydrate (CaBr₂·H₂O). The second water molecule is removed at a higher temperature, resulting in anhydrous calcium bromide (CaBr₂). Recent studies have confirmed the existence and stability of the monohydrate intermediate during both hydration and dehydration processes.[1] The endothermic peaks observed in the DSC curve correspond to the energy required to break the bonds between the water molecules and the calcium bromide crystal lattice.

High-Temperature Decomposition of Anhydrous Calcium Bromide

The decomposition of anhydrous calcium bromide at higher temperatures is highly dependent on the surrounding atmosphere.

-

Hydrolysis: In the presence of water vapor, particularly at temperatures exceeding 700 °C, calcium bromide undergoes hydrolysis.[2] This reaction is significant in processes where water is a byproduct or present in the reaction environment. The reaction is:

CaBr₂(s) + H₂O(g) → CaO(s) + 2HBr(g)

-

Oxidation: In an oxidizing atmosphere, such as air, and at temperatures above 800 °C, anhydrous calcium bromide can be oxidized to calcium oxide, releasing bromine gas.[3] The reaction is as follows:

2CaBr₂(s) + O₂(g) → 2CaO(s) + 2Br₂(g)

It is important to note that under certain conditions, a combination of hydrolysis and oxidation may occur.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process. It begins with a two-stage dehydration to form the anhydrous salt, which is then susceptible to hydrolysis and oxidation at temperatures exceeding 700 °C. For professionals in research and development, a thorough understanding of these decomposition pathways is essential for controlling reaction conditions, ensuring product purity, and predicting the thermal stability of formulations containing this compound. The provided quantitative data and experimental protocols serve as a valuable resource for designing and interpreting experiments involving this compound.

References

A Comprehensive Technical Guide to Calcium Bromide Dihydrate (CaBr₂·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Calcium Bromide Dihydrate (CaBr₂·2H₂O), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals and drilling fluids. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical framework for understanding its characteristics.

Core Physical and Chemical Properties

This compound is a hydrated form of calcium bromide, existing as a white crystalline powder.[1] It is one of several hydrated forms, with the anhydrous (CaBr₂) and hexahydrate (CaBr₂·6H₂O) forms also being common.[2][3] The dihydrate is notable for its hygroscopic nature, readily absorbing moisture from the air.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both the dihydrate and anhydrous forms of calcium bromide for comparative purposes.

Table 1: Physical Properties of Calcium Bromide and its Dihydrate

| Property | CaBr₂·2H₂O | CaBr₂ (Anhydrous) |

| Molar Mass | 235.98 g/mol [3] | 199.89 g/mol [2][3] |

| Appearance | White crystalline powder[1] | Hygroscopic colorless crystals with a sharp saline taste[3][5] |

| Melting Point | 38 °C (dissolves in its own water of hydration)[1][6] | 730 °C[2][3][7] |

| Boiling Point | 810 °C (decomposes)[1][3] | 1815 °C[3] or 1935 °C[2][5] |

| Density | 2.290 g/cm³[1][6] | 3.353 g/cm³ at 25 °C[2][3][4] |

Table 2: Solubility of Calcium Bromide (Anhydrous) in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 125[2][3] |

| 20 | 143[2][3] |

| 100 | 312[2][3] |

Table 3: Chemical Properties of Calcium Bromide

| Property | Value/Description |

| Chemical Formula | CaBr₂·2H₂O |

| CAS Number | 22208-73-7 (dihydrate)[3], 7789-41-5 (anhydrous)[2][3][6] |

| pH of Aqueous Solution | 6.0 - 8.0[2] |

| Crystal Structure (Anhydrous) | Orthorhombic, Pnnm space group[2][8] |

| Hygroscopicity | Highly hygroscopic[2][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical and chemical properties of CaBr₂·2H₂O.

Determination of Water of Hydration

Objective: To experimentally determine the number of water molecules per formula unit of calcium bromide hydrate (B1144303).

Methodology:

-

Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant weight. This is achieved by heating them strongly for 10-15 minutes, allowing them to cool in a desiccator, and then weighing them. The process is repeated until two consecutive weighings are within a negligible difference.[9][10]

-

Sample Preparation: A precisely weighed sample (approximately 1-2 grams) of CaBr₂·2H₂O is placed in the pre-weighed crucible.

-

Dehydration: The crucible containing the hydrate is gently heated over a Bunsen burner. The temperature should be carefully controlled to avoid spattering. The heating is continued until all the water of hydration has evaporated, which is often indicated by a change in the physical appearance of the sample (e.g., from a crystalline solid to a powder).[11]

-

Cooling and Weighing: The crucible and its anhydrous contents are cooled in a desiccator to prevent re-absorption of moisture and then weighed.

-

Constant Weight: The heating, cooling, and weighing process is repeated until a constant weight of the anhydrous CaBr₂ is achieved.

-

Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt from the initial mass of the hydrate. From the masses of water and anhydrous CaBr₂, the moles of each can be calculated. The ratio of moles of water to moles of anhydrous CaBr₂ gives the value of 'x' in the formula CaBr₂·xH₂O.[9][12]

Determination of Melting Point

Objective: To determine the melting point of CaBr₂·2H₂O.

Methodology:

-

Sample Preparation: A small amount of finely powdered CaBr₂·2H₂O is packed into a capillary tube.

-

Apparatus: A standard melting point apparatus is used. The capillary tube is placed in the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. For CaBr₂·2H₂O, it is important to note that it will dissolve in its own water of hydration.[1]

Determination of Solubility

Objective: To determine the solubility of CaBr₂·2H₂O in water at a specific temperature.

Methodology:

-

Saturated Solution Preparation: A saturated solution of CaBr₂·2H₂O is prepared by adding an excess amount of the salt to a known volume of distilled water in a beaker. The mixture is stirred continuously at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.

-

Evaporation and Weighing: The withdrawn sample is placed in a pre-weighed evaporating dish. The water is then evaporated by gentle heating.

-

Drying to Constant Weight: The evaporating dish with the solid residue (anhydrous CaBr₂) is dried in an oven to a constant weight.

-

Calculation: The mass of the dissolved anhydrous CaBr₂ is determined. The solubility is then expressed as grams of solute per 100 mL or 100 g of the solvent.

Logical Relationships and Applications

The physical and chemical properties of this compound are interconnected and dictate its primary applications, particularly in the formulation of drilling and completion fluids in the oil and gas industry.[2][13]

References

- 1. Calcium bromide | 7789-41-5 [chemicalbook.com]

- 2. calcium-bromide.com [calcium-bromide.com]

- 3. Calcium bromide - Wikipedia [en.wikipedia.org]

- 4. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]

- 5. Calcium Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. Calcium bromide synthesis - chemicalbook [chemicalbook.com]

- 7. calcium bromide [chemister.ru]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bu.edu [bu.edu]

- 11. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. anronchemical.com [anronchemical.com]

An In-depth Technical Guide to Calcium Bromide Dihydrate (CAS: 22208-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide dihydrate (CaBr₂·2H₂O), identified by the CAS number 22208-73-7, is a hydrated salt of calcium and bromine.[1] This white, crystalline, and odorless solid is notable for its high solubility in water and hygroscopic nature.[1][2] Its chemical properties make it a versatile compound with applications across various scientific disciplines, including chemical synthesis, pharmaceuticals, and materials science. In the realm of drug development, the bromide ion's historical use as a sedative and its interaction with GABA receptors, coupled with the biological significance of the calcium ion, make this compound a subject of interest.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical Properties

This compound is a white crystalline powder that can gradually turn yellow in the air.[2] It is highly soluble in water and also shows solubility in ethanol (B145695) and acetone.[2] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[5]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 22208-73-7 | [2][5][6] |

| Molecular Formula | CaBr₂·2H₂O | [2][5] |

| Molecular Weight | 235.92 g/mol | [5][7] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 38.2 °C (for hexahydrate) | [2] |

| Solubility in Water | 143 g/100 mL at 20 °C (anhydrous form) | [6] |

| pH (5% aqueous solution) | 6.5 - 9.5 | [8] |

| Purity | ≥96% | [9] |

Experimental Protocols

Synthesis of Dihydropyrimidones using Calcium Bromide as a Catalyst

Calcium bromide has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of dihydropyrimidones under solvent-free microwave conditions.[10] This method is highlighted for its eco-friendly approach, low catalyst loading, and short reaction times.[10]

Objective: To synthesize dihydropyrimidinone derivatives via a Biginelli-type reaction catalyzed by calcium bromide.

Materials:

-

Substituted benzaldehyde (B42025)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Calcium bromide (CaBr₂)

-

Microwave reactor

-

Reaction flask

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a reaction flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and calcium bromide (0.02 mmol, 2 mol%).[10]

-

Thoroughly mix the components.

-

Place the reaction flask in a microwave oven.[10]

-

Irradiate the mixture under solvent-free conditions. The reaction progress should be monitored by thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain the pure dihydropyrimidinone.

Expected Outcome: High yield of the corresponding dihydropyrimidinone derivative. This protocol is compatible with a wide range of functional groups on the benzaldehyde.[10]

Analytical Methods for Quality Control

The purity and composition of calcium bromide can be ascertained through various analytical techniques.

Table 2: Analytical Methods for this compound

| Analysis | Method | Principle | Reference(s) |

| Identification of Bromide Ion | Precipitation with Silver Nitrate | Formation of a pale yellow silver bromide precipitate, which is sparingly soluble in ammonia. | [11][12] |

| Identification of Calcium Ion | Flame Test | A brick-red flame coloration is indicative of the presence of calcium ions. | [11] |

| Quantitative Analysis of Calcium | Atomic Absorption Spectroscopy | Measures the absorption of light by free calcium atoms in the gaseous state. | [11] |

| Quantitative Analysis of Bromide | Ion Chromatography | Separates bromide ions from other anions based on their affinity for a stationary phase, followed by conductivity detection. | [11] |

| Water Content | Thermogravimetric Analysis (TGA) | Measures the change in mass of the sample as a function of temperature, allowing for the determination of water of hydration. | [13][14] |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between the sample and a reference as a function of temperature, used to determine melting points and other thermal events. | [15][16] |

| Crystal Structure | X-ray Diffraction (XRD) | Provides information about the crystalline structure, phase, and lattice parameters of the solid material. | [11][17] |

Signaling Pathways and Biological Interactions

The constituent ions of this compound, Ca²⁺ and Br⁻, have distinct and significant roles in biological systems, particularly in neuroscience.

Bromide Ion and GABA Receptor Modulation

Historically, bromide salts were used as sedatives and anticonvulsants.[3][4] The mechanism of action is attributed to the bromide ion's ability to enhance GABA (γ-aminobutyric acid) receptor-mediated inhibitory neurotransmission.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system.[18] Its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, upon activation, typically lead to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[19][20] Bromide ions, being similar in size and charge to chloride ions, can pass through the GABA-A receptor channel, potentiating the inhibitory effect of GABA.

Calcium Ion as an Allosteric Modulator of GABA-B Receptors

The GABA-B receptor, a G-protein coupled receptor, is also modulated by extracellular calcium ions.[21] Studies have shown that Ca²⁺ can act as a positive allosteric modulator of the GABA-B receptor, enhancing the response to GABA.[21] This potentiation of GABA-B receptor activity by calcium can lead to downstream effects such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.[21] Furthermore, GABA-B receptor activation in astrocytes can trigger intracellular calcium release from internal stores via the PLC/IP3 signaling cascade.[22]

References

- 1. tandfonline.com [tandfonline.com]

- 2. 22208-73-7(this compound) | Kuujia.com [kuujia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. entrepreneurindia.co [entrepreneurindia.co]

- 5. fishersci.fi [fishersci.fi]

- 6. Calcium bromide - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]

- 9. This compound | 22208-73-7 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. webqc.org [webqc.org]

- 12. Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. ThermoML:Thermochim. Acta 2015, 609, 20-30 [trc.nist.gov]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. GABA-induced calcium signaling in cultured enteric neurons is reinforced by activation of cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAA receptor mediated elevation of Ca2+ and modulation of gonadotrophin-releasing hormone action in alphaT3-1 gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GABA-A Receptor Inhibition of Local Calcium Signaling in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium sensing properties of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Calcium Bromide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for calcium bromide and its hydrated forms, with a specific focus on calcium bromide dihydrate (CaBr₂·2H₂O). Due to a scarcity of specific experimental data for the dihydrate form in readily available literature, this guide also includes data for the anhydrous and hexahydrate forms to provide a comparative context. Furthermore, it details the general experimental protocols used to determine the thermodynamic properties of hydrated salts.

Quantitative Thermodynamic Data

Calcium bromide is known to exist in several hydration states, most commonly as the anhydrous form (CaBr₂), the dihydrate (CaBr₂·2H₂O), and the hexahydrate (CaBr₂·6H₂O).[1] While comprehensive thermodynamic data for the anhydrous and hexahydrate forms are available, specific data for the dihydrate is limited. The following tables summarize the available quantitative data.

Table 1: Molar Mass and General Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Calcium Bromide (Anhydrous) | CaBr₂ | 199.89[1][2] |

| This compound | CaBr₂·2H₂O | 235.98[1] |

Table 2: Thermodynamic Properties of Anhydrous Calcium Bromide (CaBr₂) at 298.15 K (25 °C)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -682.8[2][3] | kJ/mol |

| Standard Molar Entropy | S° | 130[2][4] | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -663.6[2][3] | kJ/mol |

| Heat Capacity (solid) | Cp | 71.1[2] | J/(mol·K) |

| Enthalpy of Fusion | ΔHfus | 29.1[2] | kJ/mol |

| Enthalpy of Solution | ΔHsol | -103.1[2] | kJ/mol |

Table 3: Dehydration Transitions of Calcium Bromide Hydrates

A recent study investigating the hydration and dehydration pathways of calcium bromide identified stable monohydrate and dihydrate forms. The following transition temperatures were observed during isobaric thermogravimetric analysis (TGA) at a water vapor pressure of 10 mbar and a heating rate of 0.2 K/min.[5]

| Dehydration Step | Transition Temperature (°C) |

| CaBr₂·2H₂O → CaBr₂·H₂O + H₂O | ~99 |

| CaBr₂·H₂O → CaBr₂ + H₂O | ~137 |

It is important to note that specific enthalpy and entropy values for the dihydrate form are not explicitly provided in the surveyed literature.

Experimental Protocols

The determination of thermodynamic data for hydrated salts like this compound typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the water content in a hydrated salt by measuring the change in mass as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 7-9 mg) of the hydrated salt is placed in a high-purity sample pan (e.g., platinum or aluminum).[6]

-

The sample pan is placed in the TGA instrument.

-

An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 200 ml/min) to provide a stable atmosphere and carry away any evolved gases.[7]

-

The sample is heated according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min or 30 °C/min) from an initial temperature (e.g., 35 °C) to a final temperature (e.g., 350 °C).[6]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows stepwise mass losses corresponding to the dehydration events. The temperature at which each dehydration step occurs and the percentage of mass loss can be determined from the curve. This allows for the calculation of the number of water molecules per formula unit of the salt.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as dehydration and melting, as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 15-25 mg) of the hydrated salt is hermetically sealed in an aluminum pan.[8]

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The DSC is programmed with a specific temperature profile. For hydrated salts, this often involves an initial cooling step to ensure complete crystallization, followed by a controlled heating rate (e.g., 7 °C/min) over the temperature range of interest.[8]

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. For dehydration, endothermic peaks are observed. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. The onset temperature of the peak provides the transition temperature.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the logical relationships in the experimental determination and the thermodynamic pathways of calcium bromide hydration.

References

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) is a salt widely utilized in various industrial applications, including as a dense brine in oil and gas drilling, as a dehydrating agent, and in the synthesis of other chemicals.[1] In the pharmaceutical industry, it has been historically used as a sedative and anticonvulsant.[2][3] The hydrated forms of calcium bromide, particularly calcium bromide dihydrate (CaBr₂·2H₂O), are of significant interest due to their hygroscopic and deliquescent properties. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its physical and chemical properties, its interaction with atmospheric moisture, and the experimental protocols used for its characterization.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | CaBr₂·2H₂O |

| Molecular Weight | 235.98 g/mol [4] |

| CAS Number | 22208-73-7[4] |

| Appearance | White crystalline powder or colorless crystals[5][6] |

| Solubility in Water | Highly soluble[6][7][8] |

| Melting Point | The anhydrous form melts at 730 °C. The dihydrate loses water upon heating.[4] |

| Boiling Point | The anhydrous form boils at 1815 °C. The dihydrate decomposes upon heating.[4] |

Hygroscopic Nature and Deliquescence

This compound is a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment.[7] This property is attributed to the strong affinity of the calcium and bromide ions for water molecules. When exposed to a sufficiently high relative humidity (RH), this compound will undergo deliquescence, a process where it absorbs enough atmospheric moisture to dissolve and form a liquid solution. The specific relative humidity at which this occurs is known as the deliquescence point (RH₀).

The deliquescence point is a critical parameter for the handling, storage, and formulation of hygroscopic materials like this compound. Variations in ambient humidity can lead to physical changes in the material, such as caking, clumping, and ultimately, liquefaction, which can impact its performance and stability.

Experimental Characterization of Hygroscopicity

The hygroscopic properties of this compound can be quantitatively assessed using several analytical techniques. The most common methods are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Experimental Protocols

Objective: To determine the water vapor sorption and desorption isotherms, providing information on the equilibrium moisture content at various relative humidities and identifying the deliquescence point.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass versus the relative humidity. This generates the sorption and desorption isotherms. The deliquescence point is identified as the RH at which a sharp, significant increase in mass is observed.[10]

Objective: To determine the water content of this compound and to study its dehydration behavior as a function of temperature.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-15 mg) is placed in a TGA sample pan.

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C).

-

Mass Monitoring: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The steps in the curve correspond to the loss of water molecules. The temperature at which water loss begins and the total mass loss can be used to determine the dehydration profile and the initial water content of the hydrate (B1144303).[3][11]

Objective: To accurately determine the water content of this compound.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.[5]

-

Sample Introduction: An accurately weighed sample of this compound is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent, which selectively reacts with water. The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the known concentration of the reagent.[5][8]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in characterizing the hygroscopic nature of this compound, the following diagrams are provided.

Conclusion

This compound is a markedly hygroscopic and deliquescent material. Its propensity to absorb atmospheric moisture necessitates careful consideration during handling, storage, and formulation, particularly in pharmaceutical applications where stability and physical form are critical. The experimental techniques of Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration provide robust methods for quantifying the hygroscopic behavior and water content of this compound. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and stability of products containing this compound. Further research to establish a comprehensive water sorption isotherm and precise deliquescence data for the dihydrate form would be highly beneficial for the scientific community.

References

- 1. skb.skku.edu [skb.skku.edu]

- 2. researchgate.net [researchgate.net]

- 3. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 7. ami-instruments.com [ami-instruments.com]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 9. tainstruments.com [tainstruments.com]

- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Precision of Calcium Bromide Dihydrate's Molecular Architecture: A Technical Guide

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the molecular geometry of calcium bromide dihydrate (CaBr₂·2H₂O) is now available for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of the compound's crystal structure, including precise quantitative data, experimental protocols for its determination, and illustrative diagrams to elucidate its molecular arrangement.

Calcium bromide, in its dihydrate form, presents a unique crystalline structure that is crucial for understanding its chemical and physical properties. This guide synthesizes crystallographic data to offer a clear and detailed perspective on its molecular geometry.

Crystal Structure and Molecular Geometry

Recent crystallographic studies have determined that this compound crystallizes in the orthorhombic space group Pbcn. The crystal structure reveals a coordinated arrangement where the calcium ion (Ca²⁺) is central to an octahedral geometry. This coordination sphere is composed of water molecules and bromide ions, creating a stable and well-defined molecular architecture. The precise crystallographic data for this structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2395326 and 2395327.[1]

While the full detailed bond lengths and angles are available via the CCDC, the fundamental geometry involves the calcium ion bonded to both water molecules and bromide ions. This arrangement is critical in determining the compound's interactions in various chemical and biological systems.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| b (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| c (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Bond Lengths (Å) | |

| Ca-Br | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| Bond Angles (°) | |

| Br-Ca-Br | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| O-Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |

| Br-Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |

Experimental Determination of Crystal Structure

The determination of the molecular geometry of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of atomic positions within a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a saturated aqueous solution of calcium bromide. The process involves slow evaporation of the solvent in a controlled environment to allow for the formation of well-ordered crystals.[1]

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the individual atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Visualizing the Molecular Structure and Experimental Workflow

To further clarify the molecular arrangement and the process of its determination, the following diagrams are provided.

References

Methodological & Application

using calcium bromide dihydrate as a dehydrating agent in chemical reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide, particularly in its anhydrous form, serves as an effective dehydrating agent, or desiccant, in various chemical processes. Its hygroscopic nature, the ability to attract and hold water molecules, makes it a valuable tool for removing moisture from solvents and gas streams, which is often a critical step in chemical synthesis and analysis. While commercially available as a dihydrate (CaBr₂·2H₂O), it is the anhydrous form (CaBr₂) that actively functions as a desiccant. The dihydrate form, having already bound water molecules, exhibits significantly lower dehydrating capacity. To be used effectively as a dehydrating agent, calcium bromide dihydrate must first be converted to its anhydrous form through heating.

These application notes provide detailed protocols and quantitative data on the use of anhydrous calcium bromide as a dehydrating agent, with comparative insights and guidelines for its regeneration and safe handling.

Data Presentation: Dehydration Efficiency

The efficiency of a dehydrating agent is determined by the amount of residual water it leaves in the substance being dried. The following table summarizes the quantitative data on the efficiency of anhydrous calcium bromide in drying air, as determined in the seminal work by Baxter and Warren (1911). This data is compared with other common drying agents for context.

| Dehydrating Agent | Gas Dried | Temperature (°C) | Residual Water (mg/L of air) | Vapor Pressure of Water (mm Hg) | Citation |

| Anhydrous Calcium Bromide | Air | ~25 | 0.14 - 0.20 | 0.11 - 0.15 | [1] |

| Anhydrous Zinc Bromide | Air | ~25 | 1.16 | 0.89 | [1] |

| Anhydrous Calcium Chloride | Air | ~25 | 0.14 - 0.25 | 0.11 - 0.19 | [1] |

| Sulfuric Acid (Conc.) | Air | ~25 | 0.003 | <0.002 | [1] |

| Phosphorus Pentoxide | Air | ~25 | <0.000025 | <0.00002 | [1] |

Note: Lower residual water and vapor pressure indicate higher dehydration efficiency.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Calcium Bromide from this compound

Objective: To prepare anhydrous calcium bromide for use as a dehydrating agent.

Materials:

-

This compound (CaBr₂·2H₂O)

-

Porcelain or fused silica (B1680970) dish

-

Drying oven or furnace

-

Desiccator

Procedure:

-

Place the this compound in a clean, dry porcelain or fused silica dish.

-

Heat the dish and its contents in a drying oven or furnace at 200-250°C for at least 4 hours. This temperature is sufficient to drive off the water of hydration.[2]

-

After heating, immediately transfer the dish containing the now anhydrous calcium bromide to a desiccator to cool in a moisture-free environment.

-

Once cooled, the anhydrous calcium bromide should be a free-flowing white powder. It should be stored in a tightly sealed container to prevent rehydration from atmospheric moisture.

Protocol 2: Drying of a Gaseous Stream (e.g., Air or an Inert Gas)

Objective: To remove water vapor from a gas stream using anhydrous calcium bromide.

Materials:

-

Anhydrous calcium bromide, granular or powdered

-

Drying tube or column

-

Gas source with appropriate flow control

-

Connecting tubing

Procedure:

-

Loosely pack a drying tube or column with anhydrous calcium bromide. Ensure there is enough space for gas to flow through without significant pressure drop. A layer of glass wool at each end can help contain the powder.

-

Connect the drying tube to the gas line using appropriate tubing. The gas should flow through the tube at a controlled rate.

-

The efficiency of drying will depend on the flow rate, the length of the drying tube, and the initial moisture content of the gas. For optimal drying, a slower flow rate and a longer contact time are recommended.

-

The anhydrous calcium bromide will gradually become hydrated as it absorbs moisture. The spent desiccant will appear clumpy and may eventually form a liquid brine. The desiccant should be replaced or regenerated when it is visibly saturated.

Protocol 3: General Procedure for Drying an Organic Solvent

Objective: To remove dissolved water from an organic solvent.

Materials:

-

Anhydrous calcium bromide

-

Organic solvent to be dried

-

Erlenmeyer flask or other suitable container with a stopper

-

Filtration apparatus (funnel, filter paper) or decanting setup

Procedure:

-

Place the organic solvent in a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous calcium bromide to the solvent (approximately 1-5 g per 100 mL of solvent, this can be adjusted based on the expected water content).

-

Stopper the flask and swirl the contents. If the calcium bromide clumps together, it indicates the presence of water. Continue adding small portions of anhydrous calcium bromide and swirling until some of the powder remains free-flowing, indicating that the bulk of the water has been absorbed.

-

Allow the mixture to stand for a period of time (e.g., 30 minutes to several hours) to ensure complete drying. Occasional swirling can improve efficiency.

-

Separate the dried solvent from the hydrated calcium bromide by either decanting the liquid or by gravity filtration.

-

The dried solvent should be stored in a tightly sealed container to prevent re-exposure to atmospheric moisture.

Note on Compatibility: Anhydrous calcium bromide is a neutral salt and is generally suitable for drying a wide range of organic solvents. However, like anhydrous calcium chloride, it may form adducts with certain compounds such as alcohols, amines, and some carbonyl compounds. Therefore, its compatibility with the specific solvent and any dissolved solutes should be considered.

Protocol 4: Regeneration of Spent Calcium Bromide

Objective: To regenerate anhydrous calcium bromide from its hydrated form after use as a desiccant.

Materials:

-

Spent (hydrated) calcium bromide

-

Porcelain or fused silica dish

-

Drying oven or furnace capable of reaching 200-250°C

-

Desiccator

Procedure:

-

Collect the spent, hydrated calcium bromide. If it has formed a brine, it can be gently heated in a fume hood to evaporate the excess water before proceeding.

-

Place the hydrated calcium bromide in a porcelain or fused silica dish.

-

Heat the dish in a drying oven or furnace at 200-250°C for at least 4 hours to drive off the absorbed water.[2]

-

After heating, transfer the dish with the regenerated anhydrous calcium bromide to a desiccator to cool down.

-

Once cool, the regenerated desiccant should be a free-flowing powder, ready for reuse. Store in a tightly sealed container.

Visualizations

Caption: Workflow for drying an organic solvent using anhydrous calcium bromide.

Caption: The relationship between different hydration states of calcium bromide.

References

Application Note: Quantification of Calcium and Bromide Ions from Calcium Bromide Dihydrate using Ion Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion Chromatography (IC) is a highly sensitive and selective analytical technique used for the separation and quantification of ionic species.[1] This application note details the protocols for the determination of calcium (Ca²⁺) and bromide (Br⁻) ions, typically originating from a sample of calcium bromide dihydrate (CaBr₂·2H₂O). Calcium bromide is utilized in various applications, including as a dense fluid in the oil and gas industry and in the synthesis of certain pharmaceuticals.[2][3] Therefore, accurate quantification of its constituent ions is crucial for quality control and formulation development.

The methods described herein employ two distinct ion chromatography approaches: cation-exchange chromatography for the analysis of calcium ions and anion-exchange chromatography for the analysis of bromide ions.[4][5] Suppressed conductivity detection is the preferred method for both analyses, offering high sensitivity and a stable baseline.

Experimental Protocols

2.1. Sample and Standard Preparation